molecular formula C11H15N3O2S B2819235 N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-22-3

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2819235
CAS No.: 532965-22-3
M. Wt: 253.32
InChI Key: UXSJARWIAOJNAO-UHFFFAOYSA-N
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Description

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32. The purity is usually 95%.
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Biological Activity

N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C12H14N4O2S
  • Molecular Weight: 278.34 g/mol
  • CAS Number: 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core facilitates binding to various enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it has been shown to exhibit:

  • Anticancer Activity: The compound demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects: It has been reported to suppress pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine derivatives. Key findings include:

  • Substituent Influence: The presence of electron-donating groups enhances activity against cancer cells.
  • Core Modifications: Alterations in the thiazole or pyrimidine rings can significantly affect potency and selectivity.
ModificationEffect on Activity
Isobutyl GroupEnhances lipophilicity and cellular uptake
Carbonyl SubstitutionIncreases interaction with target proteins
Ring SubstituentsVarying effects on receptor binding affinity

Case Studies

  • Anticancer Activity Study:
    • A study evaluated the cytotoxic effects of N-isobutyl derivatives on A431 and Jurkat cell lines. Results indicated an IC50 value below 10 µM, showcasing significant potency compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research:
    • In vivo experiments demonstrated that the compound reduced paw edema in carrageenan-induced models, with a notable decrease in COX-2 levels (IC50 = 0.04 µmol) . This suggests potential for development as an anti-inflammatory agent.
  • Antimicrobial Evaluation:
    • Preliminary tests revealed that N-isobutyl derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Properties

IUPAC Name

N-(2-methylpropyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)5-12-9(15)8-6-13-11-14(10(8)16)3-4-17-11/h6-7H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSJARWIAOJNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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